Predicted Lipophilicity (XLogP3‑AA) Differentiates the 2‑Ethoxy Analog from 4‑Bromo and Unsubstituted Parent Compounds
The PubChem‑computed XLogP3‑AA value for 2‑ethoxy‑N‑[2‑hydroxy‑4‑(methylsulfanyl)butyl]benzene‑1‑sulfonamide is 2.0, which places it in a favourable range for passive membrane permeability and oral bioavailability according to Lipinski’s guidelines [1]. The unsubstituted parent benzenesulfonamide carrying the same side‑chain is predicted to have an XLogP3‑AA of ≈1.3, while the 4‑bromo analog (CAS 2320457‑40‑5) is predicted to have an XLogP3‑AA of ≈2.7 [1]. The 2‑ethoxy derivative therefore occupies an intermediate lipophilicity window that may balance solubility and permeability better than either the more lipophilic 4‑bromo or the more hydrophilic unsubstituted variant.
| Evidence Dimension | Predicted partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.0 |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide side‑chain analog: XLogP3‑AA ≈ 1.3; 4‑Br analog: XLogP3‑AA ≈ 2.7 |
| Quantified Difference | ΔXLogP3‑AA = +0.7 vs. unsubstituted; −0.7 vs. 4‑Br |
| Conditions | Predicted using the XLogP3‑AA algorithm within PubChem; values calculated for the neutral form of each compound. |
Why This Matters
An intermediate lipophilicity provides a more balanced ADME profile, potentially reducing the non‑specific protein binding seen with the 4‑bromo analog while improving membrane flux relative to the unsubstituted compound, a key consideration when selecting a lead‑like scaffold for further optimisation.
- [1] PubChem. XLogP3‑AA predicted data for 2‑ethoxy‑N‑(2‑hydroxy‑4‑methylsulfanylbutyl)benzenesulfonamide, unsubstituted analog, and 4‑bromo analog. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
